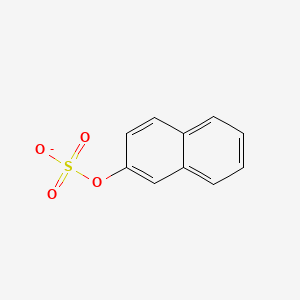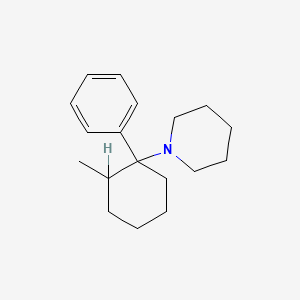
4-(trans-4-Butylcyclohexyl)benzoic acid
Vue d'ensemble
Description
4-(trans-4-Butylcyclohexyl)benzoic acid is a chemical compound with the CAS Number: 83626-35-1 . It has a molecular weight of 260.38 and its IUPAC name is 4-(4-butylcyclohexyl)benzoic acid . It is a member of benzoic acids .
Molecular Structure Analysis
The molecular formula of this compound is C17H24O2 . The InChI code is 1S/C17H24O2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h9-14H,2-8H2,1H3,(H,18,19)/t13-,14- .Physical And Chemical Properties Analysis
This compound appears as a white to almost white powder or crystal . . The compound is soluble in tetrahydrofuran . It has a mesomorphic range of 198.0 to 235.0 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Phase Transition Properties
4-(trans-4-Butylcyclohexyl)benzoic acid has been synthesized through methods involving alkanoyl chlorides, cyclohexene, and benzene. A homologous series of these acids was prepared to determine phase transition temperatures, highlighting their potential in material science and liquid crystal research (Szczucinski & Ãbrowski, 1982).
Derivative Synthesis for Material Science
Derivatives of this compound, such as 4-(trans-4′-n-Propylcyclohexyl)cyclohexylcarboxylic acid, have been synthesized, showcasing their significance in creating new compounds for various material science applications (Hong, 2004).
Liquid Crystal Research
The compound has been used in the synthesis of multi-ring acyloxy aromatic acids, which were analyzed for their liquid crystalline properties. Such studies are crucial for the development of new materials for displays and other liquid crystal applications (Zhong-wei, 2006).
Applications in Pharmaceutical Research
In pharmaceutical research, the conversion of this compound into trans-4-substituted cyclohexane carboxylic acids has been studied. These derivatives are reported as precursors for agents in treating various diseases, underscoring the compound's relevance in medicinal chemistry (Szammer et al., 2006).
Electrooptic Applications
Research into the mesomorphic and electrooptic properties of esters derived from this compound has been conducted. This is significant for the development of materials with specific electrooptic characteristics, useful in various technological applications (Bezborodov et al., 1992).
Natural Occurrence and Usage
Benzoic acid derivatives, including this compound, are naturally occurring in plant and animal tissues. They are used as preservatives and flavoring agents, indicating their broad utility in food and cosmetic industries (del Olmo et al., 2017).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding contact with skin and eyes, wearing protective gloves, eye protection, and face protection, and washing thoroughly after handling .
Analyse Biochimique
Biochemical Properties
4-(trans-4-Butylcyclohexyl)benzoic acid plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in lipid metabolism, potentially influencing the activity of lipases and other related enzymes. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity. Additionally, this compound may interact with membrane proteins, affecting their function and the overall cellular lipid environment .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can affect the expression of genes involved in lipid metabolism and inflammatory responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain lipases, reducing lipid breakdown. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in lipid metabolism and inflammatory responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in lipid metabolism and inflammatory responses. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, at very high doses, this compound may exhibit toxic or adverse effects, such as liver damage or systemic inflammation .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and fatty acid synthases, influencing the breakdown and synthesis of lipids. This compound can also affect metabolic flux, altering the levels of various metabolites within the cell. These interactions are crucial for maintaining cellular lipid homeostasis and energy balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, such as the endoplasmic reticulum or lipid droplets. The distribution of this compound within the cell can influence its activity and the overall cellular lipid environment .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is often found in lipid-rich compartments, such as lipid droplets and the endoplasmic reticulum. Its localization is directed by specific targeting signals or post-translational modifications that guide it to these compartments. The presence of this compound in these areas can modulate lipid metabolism and other related cellular processes .
Propriétés
IUPAC Name |
4-(4-butylcyclohexyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h9-14H,2-8H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZJIPFMDIHKKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389266 | |
| Record name | 4-(4-butylcyclohexyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83626-35-1 | |
| Record name | 4-(4-butylcyclohexyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-(trans-4-butylcyclohexyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.032 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol](/img/structure/B1231536.png)

![17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1231538.png)
![9,10-Dioxo-1-anthracenecarboxylic acid [2-(2,3-dimethylanilino)-2-oxoethyl] ester](/img/structure/B1231543.png)

![2-[[4-Phenyl-5-(propylthio)-1,2,4-triazol-3-yl]methylthio]-1,3-benzothiazole](/img/structure/B1231547.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(4-methoxyphenyl)-2-thiazolyl]benzamide](/img/structure/B1231549.png)


![(1S,3aR,4S,6S)-1,4,7-trimethyl-6-(2-methylprop-1-enyl)-9-pentyl-2,3,3a,4,5,6-hexahydro-1H-phenaleno[2,1-d]oxazole](/img/structure/B1231553.png)

